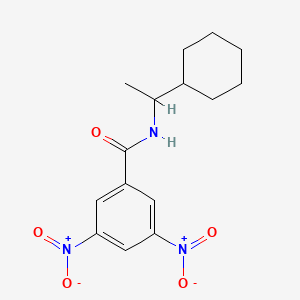
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylethyl group and two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the cyclohexylethyl group. One common method includes the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting dinitrobenzamide is then reacted with cyclohexylethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the use of strong acids and the handling of nitro compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclohexylethyl)cyclopropanamine
- N-(1-Cyclohexylethyl)glycine
- N-(1-Cyclohexylethyl)benzamide
Uniqueness
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is unique due to the presence of both the cyclohexylethyl group and the nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
135088-74-3 |
|---|---|
Molecular Formula |
C15H19N3O5 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H19N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-11H,2-6H2,1H3,(H,16,19) |
InChI Key |
JOYZZVAIFAWXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


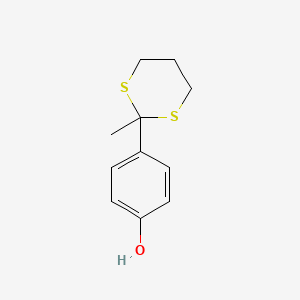
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
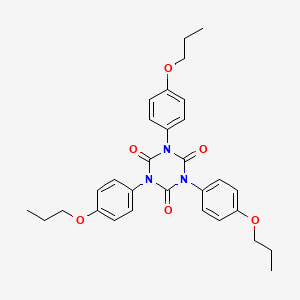
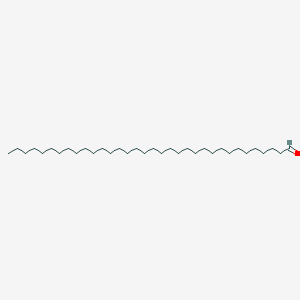
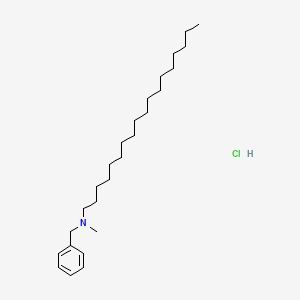
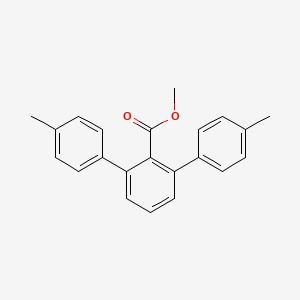
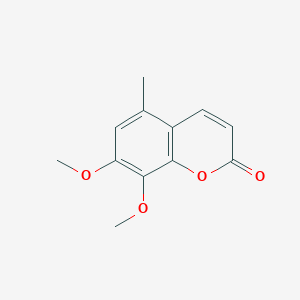

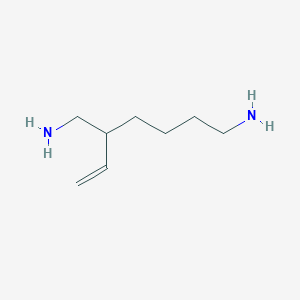
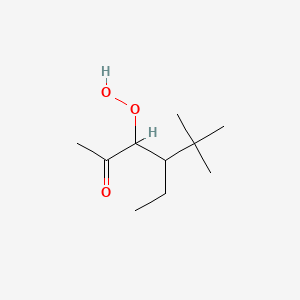
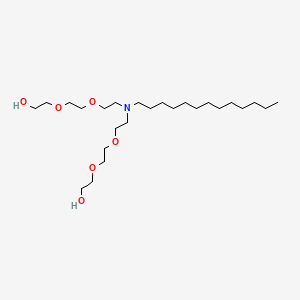
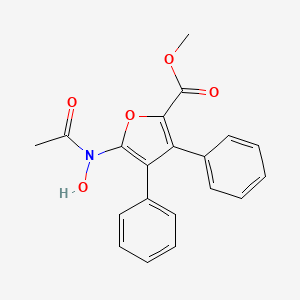
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
